![molecular formula C28H27N3O3 B2986889 3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-86-1](/img/structure/B2986889.png)

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

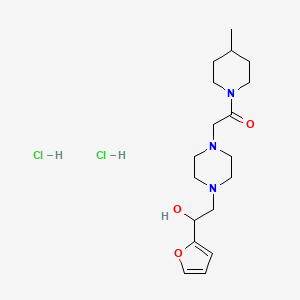

The compound contains a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound. This core is substituted with various groups including a 3,4-dimethylphenyl group, a 4-methoxybenzyl group, and two methoxy groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrazolo[4,3-c]quinoline core and the attachment of the various substituents. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[4,3-c]quinoline core suggests that the compound may have aromatic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various substituents. For example, the methoxy groups might be susceptible to reactions involving nucleophilic substitution or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and phenyl groups might increase its solubility in organic solvents .Aplicaciones Científicas De Investigación

Protective Groups in Synthesis

The 3,4-dimethoxybenzyl moiety within the compound can serve as a protective group for thiol functionalities in synthetic chemistry. This group enhances the solubility and stability of precursors and can be cleaved off during monolayer formation, particularly at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) . This property is crucial for the formation of self-assembled monolayers (SAMs) of aromatic thiolates, which are often used in various applications but are limited by the low solubility of their precursors .

Organic Electronics

In the realm of organic electronics, the compound’s aromatic structure could be utilized in the development of organic transistors. The stability of the protective group under palladium-catalyzed C-C bond formation reaction conditions is beneficial for synthesizing precursors for organic semiconductors . This could potentially lead to advancements in the pursuit of lower contact resistance in organic transistors .

Catalysis and Green Chemistry

The compound’s structure indicates potential use in catalysis, particularly in green chemistry applications. The presence of multiple methoxy groups could facilitate the Michael addition of N-heterocycles to chalcones, a reaction of interest for the synthesis of bioactive compounds with sustainable perspectives . This type of catalysis is important for creating nitrogen-containing heteroarene units, which are prevalent in natural products and biologically active synthetic compounds .

Antioxidant Research

Derivatives of the compound, such as those containing dihydroxy-methoxybenzyl alcohol groups, have been identified in shellfish and are reported to have antioxidant activity . The compound’s structure could be modified to enhance these properties, making it a candidate for research into oxidative stress and its mitigation .

Neurological Damage and Aging

The compound’s derivatives may also have therapeutic effects on neurological damage caused by aging. Research into similar structures has suggested potential protective effects in various models of neurological stress . This opens up avenues for the compound to be studied as a neuroprotective agent.

Analytical Chemistry

In analytical chemistry, the compound’s structure could be used to develop methods for the determination of active compounds in biological samples. For instance, methods like UPLC-QqQ/MS have been optimized for the rapid and accurate determination of related compounds in shellfish . The compound could be used as a standard or reference in such analytical methods.

Mecanismo De Acción

The mechanism of action of this compound is not known as it seems to be a novel or not widely studied compound.

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O3/c1-17-6-9-20(12-18(17)2)27-23-16-31(15-19-7-10-21(32-3)11-8-19)24-14-26(34-5)25(33-4)13-22(24)28(23)30-29-27/h6-14,16H,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDWAJQFMMKSDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2986806.png)

![N-[[5-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidine-1-carbonyl]thiophen-2-yl]methyl]acetamide](/img/structure/B2986807.png)

![methyl 5-cyano-4-[(E)-2-(dimethylamino)ethenyl]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2986811.png)

![tert-Butyl 4-[2-amino-4-(methoxycarbonyl)-phenylamino]piperidine-1-carboxylate](/img/structure/B2986813.png)

![6-Bromo-3-(difluoromethyl)-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2986814.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2986816.png)

![N-[[1-(3-Bromophenyl)cyclopropyl]methyl]-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2986817.png)

![2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride](/img/structure/B2986821.png)

![(3S)-3-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2986822.png)

![3-Methyl-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B2986823.png)

![3-benzyl-5-[(4-chlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2986825.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2986827.png)